4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
“4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid” is a specialty product for proteomics research . It has a molecular formula of C12H11ClN2O2 and a molecular weight of 250.68 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C5H7ClN2/c1-3-5(6)4(2)8-7-3/h1-2H3, (H,7,8) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agents (Leishmania strains) are transmitted through sandfly bites. Research has shown that 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid and its derivatives possess potent antileishmanial activity . Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies further support its efficacy against Leishmania parasites.
Antimalarial Activity
Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. However, 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid derivatives (compounds 14 and 15) have shown promising inhibition effects against Plasmodium berghei in vivo . These compounds could serve as potential pharmacophores for safe and effective antimalarial agents.
Imidazole Derivatives
Considering the imidazole moiety in its structure, 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid may have additional therapeutic potential. Imidazole-containing compounds often exhibit diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory effects . Further exploration of this aspect could reveal novel applications.
Indole Derivatives
Indole derivatives, which share some structural features with pyrazoles, are of wide interest due to their diverse biological and clinical applications. While 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is not an indole itself, investigating its interactions with indole-related pathways may yield valuable insights .
Neurotoxic Potential
A study on a related pyrazoline derivative highlighted its neurotoxic effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. Although not directly studied for 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid , exploring its impact on neural systems could be relevant .
Safety and Hazards
The compound is classified as dangerous with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
The primary targets of 4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid are currently unknown. This compound is a specialty product for proteomics research
Biochemical Pathways
As a specialty product for proteomics research
Pharmacokinetics
The compound has a molecular weight of 250.68 , which could influence its bioavailability.
properties
IUPAC Name |
4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-11(13)8(2)15(14-7)10-5-3-9(4-6-10)12(16)17/h3-6H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIGXMTCWAPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)C(=O)O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid |
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